Technical Documentation Center

methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate
  • CAS: 1189749-39-0

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate Derivatives: A Technical Guide for Drug Development

Chemical Scaffold & Pharmacological Rationale In modern medicinal chemistry, the rational design of metallodrugs and targeted small molecules relies heavily on versatile, highly tunable precursor scaffolds. Methyl 2-(4,5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Scaffold & Pharmacological Rationale

In modern medicinal chemistry, the rational design of metallodrugs and targeted small molecules relies heavily on versatile, highly tunable precursor scaffolds. Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate (and its ethyl homologue) serves as a critical synthetic building block for a diverse array of bioactive compounds, most notably N-heterocyclic carbene (NHC) metal complexes and targeted enzyme inhibitors[1].

As a Senior Application Scientist, I approach this scaffold not just as a chemical structure, but as a delivery vehicle. The 4,5-dichloro substitution pattern is not merely a structural anomaly; the strong electron-withdrawing nature of the chlorine atoms profoundly impacts the pKa of the imidazole ring. When this scaffold is quaternized to form an imidazolium salt and subsequently complexed with transition metals like Ag(I), Au(I), or Cu(II), the halogens stabilize the resulting carbene-metal bond[2]. This electronic stabilization prevents premature demetalation in physiological fluids—a common failure point for first-generation metallodrugs—while the acetate ester moiety provides a highly reactive site for further conjugation, allowing precise tuning of the molecule's lipophilicity and cellular penetrance.

Primary Mechanisms of Action

The biological activity of methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate derivatives bifurcates into two primary therapeutic domains: oncology and infectious disease.

Bio-Organometallic Anticancer Activity (Ag(I)-NHC Complexes)

When derivatized into Silver(I) N-heterocyclic carbene complexes, this scaffold exhibits potent, broad-spectrum cytotoxicity against aggressive cancer cell lines, including ovarian (OVCAR-3), breast (MB157), and colon (HT-29) carcinomas[2][3]. The mechanism of action is multipronged:

  • Mitochondrial Disruption & ROS Generation: The lipophilic nature of the NHC ligand facilitates rapid cellular internalization. Once inside, the complex localizes to the mitochondria, disrupting the mitochondrial membrane potential and triggering a massive efflux of Reactive Oxygen Species (ROS)[2].

  • DNA Cleavage: The generated ROS act in concert with the metal center to induce free radical-mediated DNA cleavage, halting the cell cycle[2].

  • Extrinsic Apoptosis Activation: Mechanistic validation via immunoblotting reveals that these derivatives induce a dose- and time-dependent loss of Caspase-8 expression, a definitive hallmark of extrinsic apoptosis pathway activation[3].

Antimicrobial Efficacy and Enzymatic Inhibition

Beyond oncology, the uncomplexed acetic acid derivatives (obtained via hydrolysis of the methyl/ethyl ester) demonstrate targeted antimicrobial properties. Chlorinated imidazoles are documented inhibitors of bacterial dihydroorotate dehydrogenase (DHODH), an essential enzyme in de novo pyrimidine biosynthesis[1]. Furthermore, specific halogen substitution patterns on the imidazole ring can disrupt fungal cell membrane integrity by inhibiting lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway[4].

MOA Compound Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate Derived Ag(I)-NHC Complex CellUptake Cellular Internalization (Lipophilic Transport) Compound->CellUptake Mito Mitochondrial Disruption CellUptake->Mito Caspase Loss of Caspase-8 Expression (Extrinsic Apoptosis) CellUptake->Caspase ROS ROS Generation Mito->ROS DNA DNA Cleavage ROS->DNA Apoptosis Cell Death / Tumor Regression DNA->Apoptosis Caspase->Apoptosis

Figure 1: Mechanistic signaling pathway of Ag(I)-NHC derivatives inducing ROS and apoptosis.

Quantitative Efficacy Data

To contextualize the potency of these derivatives, the following table synthesizes quantitative in vitro data across various cell lines and microbial strains. Notice how the metal complexation significantly enhances the cytotoxic profile compared to traditional platinum-based chemotherapeutics.

Derivative / ComplexTarget Cell Line / StrainIC50 / MICPrimary MechanismSource
Ag(I)-NHC (SCC5) HT-29 (Colon Carcinoma)10 - 30 μMCaspase-8 mediated apoptosis[3]
Ag(I)-NHC Complex 9 SMMC-7721 (Hepatocellular)4.25 - 9.24 μMROS generation & DNA cleavage[2]
Cu(II) Complex 6 HeLa (Cervical Carcinoma)0.6 mMCisplatin-resistance bypass[2]
Acetic Acid Derivative Staphylococcus aureusMIC = 8 µg/mLDHODH Inhibition[1]

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimizing their workflows.

Workflow Synth 1. Ligand Synthesis & Ag(I) Complexation Purify 2. Purification & QC (NMR, LCMS) Synth->Purify InVitro 3. In Vitro Assays (MTT Viability) Purify->InVitro Mech 4. Mechanistic Validation (Western Blot, ROS) InVitro->Mech

Figure 2: End-to-end experimental workflow from synthesis to mechanistic validation.

Synthesis of Ag(I)-NHC Derivatives

Objective: Convert methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate into an active Ag(I)-NHC complex.

  • Quaternization: React the starting ester with an alkyl halide (e.g., methyl iodide) in refluxing acetonitrile for 24 hours to yield the imidazolium salt.

    • Causality: Quaternization of the N3 nitrogen is strictly required to create the acidic C2 proton, which will later be deprotonated to form the carbene.

  • Metalation: Suspend the imidazolium salt in dichloromethane (DCM) and add 0.5 equivalents of Silver(I) oxide ( Ag2​O ). Stir at room temperature for 48 hours.

    • Causality: The reaction must be performed in complete darkness. Ag(I) complexes are highly photosensitive; ambient light will cause the reduction of Ag(I) to elemental silver ( Ag0 ), resulting in a black precipitate and drastically reduced yields.

  • Purification: Filter the mixture through a pad of Celite to remove unreacted Ag2​O , concentrate the filtrate, and precipitate the complex using cold diethyl ether. Verify purity via LCMS and 1H NMR (noting the disappearance of the C2 proton peak).

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 of the synthesized derivative.

  • Seeding: Seed HT-29 cells in a 96-well plate at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Treat cells with serial dilutions of the Ag(I)-NHC complex (1 μM to 100 μM). Include a vehicle control (0.1% DMSO) and a positive control (Cisplatin). Incubate for 72 hours.

    • Causality: A 72-hour incubation is critical. It allows sufficient time for the lipophilic organometallic complex to internalize and induce multi-cycle apoptotic events, providing a true measure of terminal cytotoxicity rather than acute, transient shock[2].

  • Readout: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours, carefully aspirate the media, and dissolve the formazan crystals in 150 μL of DMSO. Read absorbance at 570 nm.

Western Blot Analysis of Apoptotic Markers

Objective: Validate the extrinsic apoptosis pathway via Caspase-8 expression.

  • Lysate Preparation: Harvest treated cells (4h and 8h timepoints) and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification & Loading: Quantify protein using a BCA assay. Load 30 μg of total protein per lane on a 10% SDS-PAGE gel.

    • Causality: The BCA assay is a mandatory self-validating step. Equal protein loading ensures that any observed loss of Caspase-8 is due to actual target engagement and pathway activation, rather than an artifact of unequal loading or global translational shutdown induced by cell death.

  • Probing: Transfer to a PVDF membrane. Block with 5% BSA, then probe with primary anti-Caspase-8 (1:1000) and anti-β-actin (1:5000) overnight at 4°C.

    • Causality: Probing for Caspase-8 specifically isolates the extrinsic apoptotic pathway, while β-actin serves as the internal loading control[3].

References

  • Comparative Antitumor Efficacy and Toxicity Profile of SCC5, An Ag(I) N-Heterocyclic Carbene Complex... Anticancer Research. Available at:3[3]

  • A Comparative Analysis of the Biological Activity of 2-Chloro-4,5-dimethyl-1H-imidazole and Other Halo-imidazoles. Benchchem. Available at: 4[4]

  • (4,5-Dichloro-1H-imidazol-1-yl)acetic acid Synthesis and Production Methods. Vulcanchem. Available at: 1[1]

  • Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review. Arabian Journal of Chemistry. Available at: 2[2]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate

Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists. Introduction and Mechanistic Rationale Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate is a highly versatile building block i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists.

Introduction and Mechanistic Rationale

Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate is a highly versatile building block in both medicinal chemistry and materials science. Its free acid derivative, 2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid, and corresponding esters are frequently utilized as precursors for antimicrobial agents—specifically targeting bacterial enzymes like dihydroorotate dehydrogenase (DHODH)—and as rigid, coordinating ligands in the design of metal-organic frameworks (MOFs) [1].

The synthesis of this compound relies on the N -alkylation of 4,5-dichloroimidazole [2]. The mechanistic causality behind the protocol design is rooted in the electronic properties of the imidazole ring. The two electron-withdrawing chlorine atoms at the 4- and 5-positions significantly lower the pKa of the imidazole N-H bond compared to an unsubstituted imidazole. This increased acidity allows for quantitative deprotonation using a mild, inorganic base such as Potassium Carbonate (K₂CO₃) rather than requiring strong bases like Sodium Hydride (NaH).

Once deprotonated, the resulting symmetrical imidazolide anion undergoes a bimolecular nucleophilic substitution ( SN​2 ) with methyl bromoacetate. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature effectively solvates the potassium cation, leaving the imidazolide anion highly nucleophilic and accelerating the SN​2 displacement of the bromide leaving group.

Quantitative Data & Reagent Specifications

The following tables summarize the stoichiometric requirements for a standard 10 mmol scale reaction and the expected physicochemical properties of the starting materials and analogous products[2, 3].

Table 1: Reaction Stoichiometry (10 mmol scale)
ReagentMW ( g/mol )EquivalentsMass / VolumeRole
4,5-Dichloro-1H-imidazole136.971.01.37 gNucleophile Precursor
Methyl bromoacetate152.971.11.68 g (1.04 mL)Electrophile
Potassium Carbonate (K₂CO₃)138.211.52.07 gBase
N,N-Dimethylformamide (DMF)73.09N/A15.0 mLSolvent
Table 2: Physicochemical Reference Data
CompoundCAS NumberMolecular FormulaExact MassLogP (Est.)
4,5-Dichloroimidazole15965-30-7C₃H₂Cl₂N₂135.96 Da1.4
Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate175137-67-4C▵H₈Cl₂N₂O₂221.99 Da2.3
Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate N/A (Target) C₆H₆Cl₂N₂O₂ 207.98 Da ~1.9

Experimental Protocol

Every step in this workflow is designed as a self-validating system to ensure maximum yield and purity while mitigating side reactions (such as ester hydrolysis).

Phase 1: Deprotonation
  • Preparation: Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) to prevent atmospheric moisture from interfering with the reaction.

  • Substrate Solvation: Charge the flask with 4,5-dichloro-1H-imidazole (1.37 g, 10 mmol) and anhydrous DMF (15 mL). Stir until complete dissolution is achieved.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.07 g, 15 mmol) in one portion.

  • Activation: Stir the suspension at room temperature (20–25 °C) for 30 minutes. Causality: This pre-stirring period ensures complete deprotonation of the imidazole, generating the active nucleophile before the electrophile is introduced, thereby preventing competing side reactions.

Phase 2: Alkylation
  • Electrophile Addition: Using a syringe, add methyl bromoacetate (1.04 mL, 11 mmol) dropwise over 5 minutes. Causality: Dropwise addition controls the mild exotherm associated with the SN​2 reaction and prevents localized high concentrations of the alkylating agent, which could lead to unwanted bis-alkylation or quaternary salt formation.

  • Reaction Propagation: Cap the flask and allow the mixture to stir vigorously at room temperature for 12 to 16 hours.

  • Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 Hexanes/Ethyl Acetate solvent system. The starting imidazole should be completely consumed, replaced by a new, higher-Rf spot (the target ester).

Phase 3: Workup and Isolation
  • Quenching: Pour the reaction mixture into a beaker containing 50 mL of crushed ice/water. Causality: Water crashes out the organic product while dissolving the inorganic salts (KBr, unreacted K₂CO₃) and the DMF solvent.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Combine the organic layers.

  • DMF Removal: Wash the combined organic layers vigorously with saturated aqueous sodium chloride (brine) (3 × 20 mL). Causality: DMF is highly miscible with water but partitions slightly into organic solvents. Repeated brine washes force the residual DMF out of the ethyl acetate layer into the aqueous phase.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 30% Ethyl Acetate in Hexanes.

  • Final Isolation: Pool the fractions containing the pure product and concentrate in vacuo to afford Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate as a solid or viscous oil.

Experimental Workflow Diagram

Workflow N1 4,5-Dichloroimidazole + DMF P1 Deprotonation (30 min, RT) N1->P1 N2 K2CO3 (Base) N2->P1 N3 Methyl Bromoacetate P2 N-Alkylation (SN2) (12-16 hrs, RT) N3->P2 P1->P2 P3 Aqueous Quench (Ice Water) P2->P3 P4 Liquid-Liquid Extraction (EtOAc) P3->P4 P5 Brine Wash (Remove DMF) P4->P5 P6 Drying & Concentration (Na2SO4, in vacuo) P5->P6 P7 Flash Chromatography (Hexanes/EtOAc) P6->P7 O1 Methyl 2-(4,5-dichloro- 1H-imidazol-1-yl)acetate P7->O1

Process workflow for the synthesis and isolation of the target imidazole acetate.

References

  • Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate - PubChem - NIH. National Center for Biotechnology Information. Available at: [Link]

Application

Application Notes & Protocols: Utilizing Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate in Agrochemical Formulations

Prepared by: Senior Application Scientist, Agrochemical Development Division Introduction and Scientific Rationale The imidazole class of compounds represents a cornerstone in the development of modern agricultural fungi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Agrochemical Development Division

Introduction and Scientific Rationale

The imidazole class of compounds represents a cornerstone in the development of modern agricultural fungicides. Their primary mode of action, the inhibition of sterol biosynthesis in fungi, offers a potent and specific mechanism for controlling a broad spectrum of plant pathogens.[1][2] Marketed imidazole fungicides like prochloraz and imazalil have demonstrated decades of utility in protecting vital crops.[3][4] However, the continuous evolution of fungal resistance necessitates the discovery and development of novel active ingredients (AIs) within this chemical class.

This document provides a comprehensive guide for researchers and formulation scientists on the synthesis, characterization, and formulation of a novel potential fungicide, Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate (proposed codename: MDIA). The rationale for investigating MDIA is based on structure-activity relationship studies, which indicate that halogen substitutions on the imidazole ring can significantly enhance antifungal potency.[1][5] Specifically, the dichloro-substitution at the 4 and 5 positions is hypothesized to increase lipophilicity, potentially improving penetration of the fungal cell membrane and interaction with the target enzyme.

These application notes are designed to serve as a foundational protocol suite for developing MDIA from a technical grade active ingredient (TGAI) into stable, efficacious, and registrable agrochemical products. We will cover the synthesis of the TGAI, its physicochemical characterization, detailed protocols for three distinct formulation types—Wettable Powder (WP), Suspension Concentrate (SC), and Emulsifiable Concentrate (EC)—and the requisite quality control and bio-efficacy evaluation methods.

Synthesis of Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate (MDIA TGAI)

The synthesis of MDIA can be achieved through a two-step process involving the N-alkylation of 4,5-dichloroimidazole with a suitable chloroacetate ester. This method is adapted from established procedures for analogous imidazole-1-yl-acetic acid derivatives.[6][7][8]

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Purification A 4,5-dichloroimidazole E Reaction Mixture A->E B Methyl Chloroacetate B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., Acetonitrile) D->E F Crude MDIA E->F Reflux G Filtration F->G H Washing G->H I Recrystallization H->I J MDIA TGAI I->J

Caption: Proposed two-step synthesis and purification workflow for MDIA TGAI.

Detailed Synthesis Protocol

Materials:

  • 4,5-dichloroimidazole

  • Methyl chloroacetate

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer with heating, rotary evaporator.

Procedure:

  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,5-dichloroimidazole (0.10 mol), anhydrous potassium carbonate (0.15 mol), and 250 mL of anhydrous acetonitrile.

  • N-Alkylation: Begin stirring the suspension. Slowly add methyl chloroacetate (0.12 mol) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Extraction: Dissolve the residue in 200 mL of ethyl acetate. Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude MDIA.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford MDIA as a crystalline solid. Dry the final product under vacuum.

Physicochemical Characterization of MDIA TGAI

Prior to formulation development, a thorough characterization of the TGAI is mandatory. This data informs the selection of formulation type and appropriate inert ingredients. All methods should be performed according to internationally recognized guidelines, such as those from the OECD and CIPAC.[9]

PropertyTest GuidelineRationale for Formulation
Appearance Visual InspectionProvides a baseline for quality control.
Melting Point OECD 102 / CIPAC MT 2Determines suitability for dry processing (WP) vs. wet milling (SC). A high melting point (>50°C) is preferred for SCs.[10]
Water Solubility OECD 105 / CIPAC MT 157Critical for formulation choice. Low solubility (<100 mg/L) makes MDIA a candidate for WP or SC formulations.
Solubility in Organic Solvents OECD 105Essential for developing EC formulations; identifies suitable solvents.[11]
Vapour Pressure OECD 104Informs on potential volatility and operator exposure risk.
Partition Coefficient (log P) OECD 107/117Predicts lipophilicity, which influences biological uptake and choice of emulsifiers/adjuvants.
Hydrolytic Stability OECD 111 / CIPAC MT 46Determines stability in aqueous environments (relevant for SCs) and at different pH values.
pKa OECD 112Identifies if the molecule has acidic or basic properties, which can affect stability and compatibility.

Proposed Mechanism of Action

As an imidazole derivative, MDIA is predicted to function as a demethylation inhibitor (DMI), targeting the fungal enzyme lanosterol 14α-demethylase.[1] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function.

By inhibiting this enzyme, MDIA disrupts ergosterol production, leading to an accumulation of toxic sterol precursors and a depletion of functional ergosterol. This compromises the fungal cell membrane, resulting in arrested growth and eventual cell death.[2]

Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Enzyme 14α-demethylase Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Result Disrupted Membrane Integrity & Fungal Cell Death Membrane->Result MDIA MDIA (Methyl 2-(4,5-dichloro-1H- imidazol-1-yl)acetate) Block Inhibition MDIA->Block Block->Enzyme

Caption: Proposed inhibition of the ergosterol biosynthesis pathway by MDIA.

Formulation Development: Protocols and Methodologies

The choice of formulation depends on the physicochemical properties of the AI, intended use, target crop, and cost considerations.[12] Based on the predicted low water solubility and solid nature of MDIA, Wettable Powder (WP) and Suspension Concentrate (SC) are primary candidates. An Emulsifiable Concentrate (EC) is also explored, assuming a suitable solvent system can be identified.

General Formulation Development Workflow

Formulation_Workflow A MDIA TGAI Physicochemical Data B Select Formulation Type (WP, SC, EC) A->B C Screen Inert Ingredients (Carriers, Solvents, Surfactants) B->C D Prepare Lab-Scale Prototypes (e.g., 100g) C->D E Physicochemical QC Tests (e.g., Suspensibility, pH, Viscosity) D->E F Accelerated Storage Stability Testing (e.g., 14 days @ 54°C) E->F G Re-run QC Tests on Stored Samples F->G H Optimize Formulation (Iterative Process) G->H Results meet spec? No I Scale-Up & Real-Time Stability Testing G->I Results meet spec? Yes H->D

Sources

Method

in vivo administration protocols for methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate

Preclinical Application Note: In Vivo Administration & Pharmacological Evaluation of Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate Executive Summary Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate (MDIA) is a highly sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Application Note: In Vivo Administration & Pharmacological Evaluation of Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate

Executive Summary

Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate (MDIA) is a highly specialized, halogenated heterocyclic building block. In modern drug development, it serves a dual purpose: it acts as a highly penetrant small-molecule pharmacophore (e.g., in prion disease inhibition models) and functions as a critical pro-ligand for the synthesis of N-heterocyclic carbene (NHC) transition metal complexes—specifically Silver(I) and Gold(I) metallodrugs.

Because the 4,5-dichloro substitution significantly increases the lipophilicity (LogP) of the imidazole core, designing an in vivo protocol requires precise vehicle engineering to prevent intravenous precipitation while maximizing bioavailability. This application note provides a comprehensive, field-tested guide for formulating, dosing, and monitoring MDIA and its metallated derivatives in preclinical murine models.

Mechanistic Rationale & Pharmacological Profile

To design a successful in vivo protocol, one must first understand the structural causality of MDIA.

  • The Dichloro Motif: The chlorine atoms at positions 4 and 5 of the imidazole ring withdraw electron density, lowering the pKa of the imidazole and dramatically increasing lipophilicity. This ensures rapid diffusion across phospholipid bilayers.

  • The Methyl Acetate Moiety: This functional group acts as a "metabolic mask." In systemic circulation, it provides steric stability. Upon cellular entry, ubiquitous intracellular esterases hydrolyze the methyl ester into its active carboxylate form, trapping the molecule inside the cell (a classic prodrug accumulation strategy).

  • Metallodrug Coordination: When used as a precursor for Ag(I)-NHC complexes, MDIA coordinates to the metal center, stabilizing it for targeted delivery to the mitochondria. Once internalized, these complexes disrupt the mitochondrial membrane potential, triggering massive Reactive Oxygen Species (ROS) overproduction and subsequent Caspase-8/9 dependent apoptosis, a mechanism proven highly effective against refractory ovarian (OVCAR-3) and breast (MB157) cancer cell lines .

MOA MDIA MDIA & Ag(I)-NHC Complexes CellUptake Cellular Internalization (Lipophilic Diffusion) MDIA->CellUptake Mito Mitochondrial Membrane Depolarization CellUptake->Mito ROS ROS Overproduction (Oxidative Stress) Mito->ROS Caspase Caspase-8 / Caspase-9 Activation ROS->Caspase Apoptosis Tumor Cell Apoptosis (OVCAR-3 / MB157) Caspase->Apoptosis

Fig 1: Mechanistic pathway of MDIA-derived Ag(I)-NHC complexes inducing apoptosis in tumor cells.

Formulation Engineering

Administering highly halogenated compounds in vivo without causing micro-embolisms or injection-site necrosis requires a carefully balanced co-solvent system. Aqueous saline alone will result in immediate precipitation.

Table 1: Optimized Formulation Matrices for MDIA and Derivatives

Formulation TypeComposition (v/v)RouteCausality / Rationale
Standard Hydrophobic 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% SalineIP, IVDMSO disrupts the crystal lattice; PEG300 acts as a carrier; Tween 80 prevents aggregation upon blood contact.
Lipid Emulsion 5% Ethanol / 10% Cremophor EL / 85% D5WIVCremophor forms micelles trapping MDIA, releasing it slowly. Ideal for avoiding acute Cmax toxicity.
Suspension 0.5% Methylcellulose / 0.1% Tween 80 in WaterPO (Oral)Used for sustained gastrointestinal absorption. The methyl ester survives stomach acid before intestinal uptake.

Self-Validating System Rule: Always prepare a "Vehicle-Only" control group. If the vehicle group shows >5% body weight loss, the co-solvent ratios (particularly DMSO or Cremophor) must be diluted, as vehicle toxicity will confound the API's efficacy data.

In Vivo Execution Strategy: Step-by-Step Methodology

The following protocol details the evaluation of MDIA-derived compounds in an in vivo murine xenograft model. This workflow is designed to be self-validating, ensuring that efficacy is measured against a strict backdrop of tolerability.

Workflow Formulation 1. Vehicle Formulation MTD 2. MTD Determination Formulation->MTD Inoculation 3. Xenograft Inoculation MTD->Inoculation Dosing 4. IP/IV Dosing (1-10 mg/kg) Inoculation->Dosing Monitoring 5. Efficacy & Tox Monitoring Dosing->Monitoring Necropsy 6. Necropsy & Histopathology Monitoring->Necropsy

Fig 2: Step-by-step preclinical in vivo workflow for evaluating MDIA and its derivatives.

Phase 1: Maximum Tolerated Dose (MTD) Determination

Before efficacy testing, you must establish the MTD to prevent acute lethality, particularly when evaluating MDIA-coordinated silver complexes which can exhibit heavy-metal toxicity .

  • Select 12 healthy, non-tumor-bearing BALB/c mice.

  • Divide into 4 cohorts (n=3): Vehicle, 1 mg/kg, 5 mg/kg, and 15 mg/kg.

  • Administer the compound via Intraperitoneal (IP) injection. Note: IP is preferred over IV for early-stage halogenated compounds to utilize the peritoneal cavity as a slow-release depot, mitigating acute cardiac toxicity.

  • Monitor daily for 7 days. The MTD is defined as the highest dose resulting in <10% body weight loss and zero mortality.

Phase 2: Xenograft Establishment & Randomization
  • Culture OVCAR-3 (ovarian carcinoma) cells to 80% confluence.

  • Harvest and resuspend in a 1:1 mixture of serum-free RPMI and Matrigel.

  • Inject 5×106 cells subcutaneously into the right flank of female athymic nude mice (Foxn1^nu).

  • Allow tumors to reach a volume of 100–150 mm³ (measured via calipers using the formula V=(length×width2)/2 ).

  • Critical Step: Randomize mice into treatment groups to ensure the mean starting tumor volume is statistically identical across all cohorts.

Phase 3: Dosing and Longitudinal Monitoring
  • Administration: Dose the mice IP every 3 days (q3d) for 21 days with the established MTD of MDIA (or its derivative), alongside a Vehicle control and a Positive control (e.g., Cisplatin at 3 mg/kg).

  • Monitoring: Measure tumor volume and body weight bi-weekly.

  • Humane Endpoints: Euthanize any animal exhibiting >20% body weight loss, severe lethargy, or a tumor burden exceeding 2,000 mm³.

Phase 4: Endpoint Euthanasia and Tissue Harvesting
  • Euthanize mice via CO2 asphyxiation followed by cervical dislocation.

  • Excise the primary tumor, weigh it, and bisect it. Snap-freeze one half in liquid nitrogen for Western blot analysis (e.g., Caspase-8 cleavage assays), and fix the other half in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Harvest the liver and kidneys to assess potential hepatotoxicity or nephrotoxicity induced by the dichloro-imidazole metabolites.

Pharmacokinetic (PK) & Toxicity Data Presentation

To accurately interpret the in vivo efficacy, PK parameters must be established. The methyl ester of MDIA undergoes rapid hydrolysis in murine plasma, meaning the primary circulating analyte will be the carboxylic acid derivative.

Table 2: Representative Pharmacokinetic Parameters (Simulated for 5 mg/kg IP Dosing)

ParameterValueUnitBiological Implication
Cmax 2.4µg/mLPeak concentration achieved 1-hour post-IP injection.
Tmax 1.0hIndicates rapid peritoneal absorption due to high lipophilicity.
T1/2 (Half-life) 4.2hModerate half-life; supports a q3d (every 3 days) dosing schedule.
Clearance (Cl) 1.8L/h/kgPrimarily hepatic clearance via CYP450 enzymes and esterases.
Vd (Volume of Dist.) 3.1L/kgHigh Vd indicates excellent tissue penetration, crucial for solid tumors.

References

  • Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole. Medvetz, D. A., Hindi, K. M., Panzner, M. J., Ditto, A. J., Yun, Y. H., & Youngs, W. J. (2008). Metal-Based Drugs.[Link]

  • Fluorinated N-Heterocyclic Carbene Silver(I) Complexes with High Cancer Cell Selectivity. Garrison, J. C., et al. (2024). Organometallics (ACS Publications).[Link]

  • Mimicking dominant negative inhibition of prion replication through structure-based drug design. Klingenstein, R., et al. (2009). Proceedings of the National Academy of Sciences (PNAS).[Link]

Application

Application Note: Orthogonal Site-Selective Functionalization of Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Executive Briefing Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Executive Briefing

Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate is a highly versatile, biselectrophilic building block utilized in the synthesis of complex imidazole-based therapeutics and agrochemicals. The presence of two adjacent carbon-chlorine bonds (C4 and C5) presents a classic chemoselectivity challenge. However, by exploiting the inherent electronic asymmetry induced by the N1-acetate appendage, researchers can achieve highly predictable, site-selective catalytic cross-coupling. This guide details the mechanistic rationale and validated protocols for sequential C5 and C4 functionalization, ensuring maximal yield and structural fidelity.

Substrate Profiling & Reactivity Matrix

In polyhalogenated imidazoles, the reactivity of carbon-halogen bonds toward low-valent transition metals (e.g., Pd(0)) follows a strict hierarchy dictated by the electronic environment of the heterocycle . For N-alkylated 4,5-dichloroimidazoles, the C5–Cl bond is kinetically favored for oxidative addition over the C4–Cl bond 1.

  • C5 Position (High Reactivity): Located adjacent to the N1-alkyl group. Despite higher steric hindrance, the C5 position is the most activated site toward oxidative addition due to the inductive effects of the N1 nitrogen and the stabilization of the resulting organopalladium intermediate 2.

  • C4 Position (Low Reactivity): Located adjacent to the N3 lone pair. The electron-donating nature of the unalkylated nitrogen (via resonance) increases electron density at C4, rendering the C4–Cl bond significantly less reactive toward Pd(0) insertion.

  • N1-Acetate Group: The ester moiety is sensitive to harsh nucleophiles and strong aqueous bases. Consequently, cross-coupling conditions must be carefully calibrated to prevent saponification.

Mechanistic Causality & Strategic Workflow

The success of site-selective functionalization relies on matching the substrate's electronic bias with the appropriate ligand architecture.

For the C5-selective Suzuki-Miyaura coupling , we employ the bulky, electron-rich biaryl phosphine ligand XPhos . The electron richness of XPhos accelerates the challenging oxidative addition into the C5–Cl bond. Simultaneously, its extreme steric bulk promotes rapid reductive elimination, preventing catalyst trapping and suppressing over-arylation at the C4 position.

For the subsequent C4-amination (Buchwald-Hartwig) , the newly installed C5-aryl group introduces additional steric shielding. RuPhos is selected here because its structure is uniquely optimized to facilitate the coupling of secondary amines to sterically hindered, deactivated aryl/heteroaryl chlorides.

Workflow Substrate Methyl 2-(4,5-dichloro -1H-imidazol-1-yl)acetate C5_Product C5-Aryl-C4-Chloro Intermediate Substrate->C5_Product Suzuki-Miyaura Pd2(dba)3, XPhos Regioselectivity >95:5 Final_Product C5-Aryl-C4-Amino Fully Functionalized Core C5_Product->Final_Product Buchwald-Hartwig Pd(OAc)2, RuPhos Cs2CO3 (Ester-safe)

Fig 1. Divergent site-selective cross-coupling workflow for biselectrophilic imidazole functionalization.

CatalyticCycle Pd_Cat Active Catalyst [Pd(0)L_n] Ox_Add Oxidative Addition (Fast at C5-Cl) Pd_Cat->Ox_Add Substrate Transmet Transmetalation [Ar-B(OH)3]- Ox_Add->Transmet Base / Boronic Acid Red_Elim Reductive Elimination (Sterically Driven) Transmet->Red_Elim L_nPd(Ar)(Imid) Red_Elim->Pd_Cat Product Release Product C5-Functionalized Product Red_Elim->Product

Fig 2. Pd-catalyzed catalytic cycle highlighting the kinetically favored C5-oxidative addition.

Validated Methodologies

Protocol A: C5-Selective Suzuki-Miyaura Arylation

Objective: Chemoselective arylation of the C5–Cl bond while preserving the C4–Cl bond and the N1-methyl acetate group. Self-Validating System: The reaction must be monitored via LC-MS at the 4-hour and 12-hour marks. The formation of the mono-arylated product (m/z [M+H]+) should dominate. If di-arylation is observed early, it indicates localized overheating or an excess of activated boronic acid, prompting an immediate halt and temperature adjustment.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube under a strict argon atmosphere, charge methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate (1.0 equiv, 1.0 mmol), arylboronic acid (1.05 equiv), Pd2(dba)3 (2.5 mol%), XPhos (5.0 mol%), and finely milled anhydrous K3PO4 (2.0 equiv).

    • Causality: K3PO4 is explicitly chosen over NaOH or Na2CO3 because it is mild enough to prevent ester hydrolysis but sufficiently basic to form the reactive boronate species required for transmetalation. A slight stoichiometric excess of boronic acid (1.05 equiv) prevents competitive homocoupling while avoiding C4 over-reaction.

  • Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) and deionized water (0.4 mL).

    • Causality: The 10:1 organic-to-aqueous ratio ensures the boronic acid and base are partially solvated at the interface, facilitating transmetalation without hydrolyzing the sensitive methyl acetate ester.

  • Reaction: Seal the tube and heat the biphasic mixture at 80 °C for 12 hours with vigorous stirring (800 rpm) to ensure optimal phase mixing.

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 x 10 mL). Extract the aqueous layer with EtOAc (10 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The C5-aryl-C4-chloro intermediate typically elutes at 30-40% EtOAc.

Protocol B: C4-Selective Buchwald-Hartwig Amination

Objective: Functionalization of the remaining, deactivated C4–Cl bond with a secondary amine. Self-Validating System: TLC monitoring (visualized with UV and ninhydrin stain) will confirm the consumption of the C5-arylated intermediate. The disappearance of the starting material without the formation of baseline degradation products validates the preservation of the ester group.

Step-by-Step Procedure:

  • Preparation: In a glovebox, charge the C5-aryl-C4-chloro intermediate from Protocol A (1.0 equiv, 0.5 mmol), Pd(OAc)2 (5.0 mol%), RuPhos (10.0 mol%), and Cs2CO3 (1.5 equiv) into a reaction vial.

    • Causality: Cs2CO3 is critical here. Traditional alkoxide bases (like NaOtBu) will rapidly cleave the methyl acetate directing group. RuPhos ensures efficient oxidative addition into the now highly deactivated C4–Cl bond.

  • Reagent Addition: Add the secondary amine (e.g., morpholine, 1.2 equiv) and anhydrous toluene (3.0 mL).

  • Reaction: Seal the vial, remove from the glovebox, and heat at 100 °C for 16 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove the inorganic salts, and wash the pad thoroughly with EtOAc (20 mL). Concentrate the filtrate.

  • Purification: Purify via reverse-phase preparative HPLC or silica gel chromatography to yield the fully functionalized biselectrophilic core.

Performance Metrics & Yield Analysis

The following table summarizes the quantitative data for the sequential functionalization of methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate, demonstrating the robustness of the orthogonal approach.

StepCoupling PartnerCatalyst SystemBase / SolventTemp (°C)Yield (%)Regioselectivity
C5-Arylation Phenylboronic acidPd2(dba)3 / XPhosK3PO4 / Dioxane:H2O8084>95:5 (C5:C4)
C5-Arylation 4-MeO-Phenylboronic acidPd2(dba)3 / XPhosK3PO4 / Dioxane:H2O8081>95:5 (C5:C4)
C4-Amination MorpholinePd(OAc)2 / RuPhosCs2CO3 / Toluene10076N/A (C4 only)
C4-Amination PiperidinePd(OAc)2 / RuPhosCs2CO3 / Toluene10072N/A (C4 only)

References

  • [1] Site-Selective Thiolation of (Multi)halogenated Heteroarenes. Journal of the American Chemical Society (2020). 1

  • [2] Facile Synthetic Method for Diverse Polyfunctionalized Imidazoles by Means of Pd-Catalyzed C–H Bond Arylation of N-Methyl-4,5-dibromoimidazole. The Journal of Organic Chemistry (2014). 2

  • [3] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews (2022).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate Substitution Reactions

Welcome to the technical support center for substitution reactions involving methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals who are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for substitution reactions involving methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with nucleophilic substitution at the methylene carbon of this sterically demanding substrate. Here, we will dissect the common issues, provide actionable troubleshooting strategies, and explain the underlying chemical principles to empower you to optimize your synthetic routes.

The inherent structure of methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate presents a significant steric barrier to standard SN2 reactions. The bulky 4,5-dichloro-1H-imidazol-1-yl group shields the electrophilic carbon, making it difficult for nucleophiles to approach for backside attack.[1][2][3][4][5][6] This often leads to slow reaction rates, low yields, and the formation of unwanted byproducts. This guide will provide a structured approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my substitution reaction with methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate so sluggish or failing completely?

A1: The primary reason is significant steric hindrance around the electrophilic methylene carbon.[1][2][3][4][5][6] The large, planar dichloro-imidazole ring effectively blocks the required trajectory for a standard Sₙ2 backside attack by the nucleophile. This increases the activation energy of the transition state, dramatically slowing down the reaction rate.[1][2]

Q2: What are the most common side reactions I should be aware of?

A2: With hindered substrates, elimination reactions can become competitive, especially when using strong, bulky bases or high temperatures. Another possibility is the nucleophile acting as a base and deprotonating other acidic protons in the molecule, if present.

Q3: Can I switch to an Sₙ1 pathway to avoid the steric issue?

A3: An Sₙ1 reaction is generally not favored for this substrate. The formation of a primary carbocation on the methylene carbon is highly unstable and energetically unfavorable. While bulky groups can stabilize carbocations, in this case, the primary nature of the electrophilic carbon makes the Sₙ1 pathway unlikely.[7]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered during substitution reactions with methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate.

Scenario 1: Low to No Product Formation

Problem: You are observing very low conversion of your starting material to the desired substituted product, even after extended reaction times.

Root Cause Analysis and Solutions:

The most likely culprit is the combination of a sterically hindered substrate and a nucleophile that is either too bulky or not sufficiently reactive.

Step-by-Step Troubleshooting Protocol:
  • Evaluate the Nucleophile:

    • Steric Bulk: Assess the size of your nucleophile. Bulky nucleophiles will exacerbate the steric clash with the imidazole ring.

    • Nucleophilicity: Ensure you are using a strong nucleophile. The rate of an Sₙ2 reaction is directly proportional to the strength of the nucleophile.[1]

  • Optimize Reaction Conditions:

    • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for Sₙ2 reactions.[2][7] They solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and more reactive.[2] Protic solvents, like alcohols or water, can form hydrogen bonds with the nucleophile, creating a solvent cage that increases its effective steric bulk and reduces its reactivity.[2][8]

    • Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be cautious as higher temperatures can also promote unwanted elimination side reactions. Monitor the reaction closely for byproduct formation.

    • Concentration: Increasing the concentration of the nucleophile can help to drive the reaction forward according to Le Chatelier's principle.

  • Consider Alternative Strategies:

    • Phase-Transfer Catalysis (PTC): This technique can be highly effective for reactions involving a salt of the nucleophile that has poor solubility in the organic solvent.[9][10][11][12][13] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), transports the nucleophilic anion from the aqueous or solid phase into the organic phase where the reaction occurs.[10][11] This can significantly enhance the reaction rate.

Scenario 2: Formation of Elimination Byproducts

Problem: You are observing the formation of an alkene byproduct, suggesting an E2 elimination is competing with the desired Sₙ2 substitution.

Root Cause Analysis and Solutions:

This typically occurs when the nucleophile is also a strong base, or when using high reaction temperatures. The nucleophile abstracts a proton from the carbon adjacent to the leaving group, leading to the formation of a double bond.

Step-by-Step Troubleshooting Protocol:
  • Assess the Nucleophile's Basicity:

    • If your nucleophile is a strong base (e.g., alkoxides, hydroxides), consider switching to a less basic, yet still nucleophilic, alternative. For example, using an azide followed by reduction to an amine, or using a carboxylate salt.

  • Modify Reaction Conditions to Favor Substitution:

    • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can selectively favor the Sₙ2 pathway.

    • Use a Less Hindered Base (if applicable): If a base is required to generate the nucleophile in situ, opt for a non-nucleophilic, sterically hindered base like DBU or proton sponge to avoid it competing as a nucleophile.

Data-Driven Decision Making: Optimizing Your Reaction

To aid in your experimental design, the following table summarizes key parameters and their expected impact on the outcome of your substitution reaction.

ParameterRecommended ChangeRationalePotential Pitfalls
Nucleophile Use a smaller, more potent nucleophile.Reduces steric hindrance and increases reaction rate.May not be suitable for all synthetic targets.
Solvent Switch to a polar aprotic solvent (DMF, DMSO).Enhances nucleophilicity by minimizing solvation of the nucleophile.[2][7]Can be difficult to remove during workup.
Temperature Cautiously increase temperature.Provides activation energy to overcome the steric barrier.May increase the rate of elimination side reactions.
Base Use a non-nucleophilic base (if needed).Prevents the base from competing with the nucleophile.May not be strong enough for all deprotonations.
Catalyst Introduce a phase-transfer catalyst (e.g., TBAB).Increases the effective concentration of the nucleophile in the organic phase.[10]Requires a two-phase system or solid-liquid interface.
Visualizing the Problem and Solution Pathways

To better understand the challenges and strategic solutions, consider the following diagrams:

Steric_Hindrance cluster_problem The Challenge: Steric Hindrance Substrate Methyl 2-(4,5-dichloro-1H- imidazol-1-yl)acetate Transition_State Crowded Sₙ2 Transition State Substrate->Transition_State Nucleophile Bulky Nucleophile Nucleophile->Transition_State Hindered Attack No_Reaction Slow or No Reaction Transition_State->No_Reaction

Caption: Steric hindrance in the Sₙ2 reaction.

Solution_Pathways Start Low Yield with Standard Conditions Decision1 Is the nucleophile bulky or weakly nucleophilic? Start->Decision1 Action1A Switch to a smaller, more potent nucleophile. Decision1->Action1A Yes Action1B Proceed to Condition Optimization. Decision1->Action1B No Decision2 Is the solvent protic? Action1A->Decision2 Action1B->Decision2 Action2A Change to a polar aprotic solvent (DMF, DMSO). Decision2->Action2A Yes Action2B Consider Temperature and Catalysis. Decision2->Action2B No Decision3 Is the reaction still sluggish? Action2A->Decision3 Action2B->Decision3 Action3A Carefully increase temperature. Decision3->Action3A Yes Action3B Introduce a Phase- Transfer Catalyst. Action3A->Action3B If necessary End Optimized Reaction Action3A->End Action3B->End

Caption: Troubleshooting workflow for substitution reactions.

Experimental Protocol: A Case Study Using Phase-Transfer Catalysis

This protocol outlines a general procedure for the N-alkylation of a secondary amine with methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate using phase-transfer catalysis.

Materials:

  • Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate

  • Secondary amine (nucleophile)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Toluene or another suitable nonpolar solvent

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate (1.0 eq).

  • Add the secondary amine (1.1 - 1.5 eq) and the chosen solvent (e.g., toluene).

  • Add anhydrous potassium carbonate (2.0 - 3.0 eq) and tetrabutylammonium bromide (0.1 eq).

  • Heat the reaction mixture to a temperature that allows for a reasonable reaction rate (e.g., 80-110 °C), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid inorganic salts and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for this Protocol:

  • Potassium Carbonate: Acts as a solid base to deprotonate the secondary amine, forming the more nucleophilic amide anion in situ.

  • Toluene: A nonpolar solvent is used to create a two-phase system with the solid base.

  • TBAB: The phase-transfer catalyst facilitates the transport of the amide anion into the organic phase where it can react with the electrophile.

References

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Zhang, X., & Houk, K. N. (2009, October 20). Steric and Solvation Effects in Ionic SN2 Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • OpenStax. (2023, September 20). 11.3 Characteristics of the SN2 Reaction. In Organic Chemistry. Retrieved from [Link]

  • Al-Hamdany, R. (2007). Synthesis of Some New Heterocyclic Compounds Using Phase Transfer Catalysis Technique (PTC). National Journal of Chemistry, 28, 527-536. Retrieved from [Link]

  • Stearns, J. A., & Lineberger, W. C. (2017, April 10). Steric Effects of Solvent Molecules on SN2 Substitution Dynamics. Accounts of Chemical Research. Retrieved from [Link]

  • Pinga, D. N., et al. (2013). Phase-transfer catalysis: A general green tactic in heterocyclic synthesis. Organic Chemistry: An Indian Journal, 9(3), 99-105. Retrieved from [Link]

  • Gallo, R., et al. (1981). Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review). Bulletin des Sociétés Chimiques Belges, 90(8), 849-879. Retrieved from [Link]

  • Gallo, R., Dou, H. J. M., & Hassanaly, P. (1981). Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review). Bulletin des Sociétés Chimiques Belges, 90(8), 849-879. Retrieved from [Link]

  • Ashenhurst, J. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Retrieved from [Link]

  • Zenodo. (2024). 65-71 SYNTHESIS AND REACTIONS OF IMIDAZOLE. Retrieved from [Link]

  • Request PDF. (2016, March). A potential role of substrate as a base for deprotonation pathway in Rh-catalysed C-H amination of heteroArenes: DFT insights. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). A potential role of a substrate as a base for the deprotonation pathway in Rh-catalysed C–H amination of heteroarenes: DFT insights. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • R Discovery. (1995, November 1). Phase transfer catalysis in the chemistry of five-membered nitrogen-containing heterocycles. Retrieved from [Link]

  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Gronert, S. (2004, September 15). Leaving Group Effects in Gas-Phase Substitutions and Eliminations. Journal of the American Chemical Society. Retrieved from [Link]

  • Khan Academy. (2013, November 26). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. Retrieved from [Link]

  • PubMed. (2019, August 14). The role of Brønsted base basicity in estimating carbon acidity at enzyme active sites: a caveat. Retrieved from [Link]

  • Semantic Scholar. (2019). [PDF] Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Chapter 8: Nucleophilic substitutions. Retrieved from [Link]

  • El-Sayed, N. N. E. (n.d.). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Organic Chemistry. Retrieved from [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 11.3 Characteristics of the SN2 Reaction. Retrieved from [Link]

  • IOSR Journal. (2026, January 9). Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent Catalysis. Retrieved from [Link]

  • RSC Publishing. (2024, September 26). Recent advances in the synthesis of highly substituted imidazolidines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]

  • Ashenhurst, J. (2012, May 30). Protonation And Deprotonation Reactions: Dramatic Effects On Reactivity. Master Organic Chemistry. Retrieved from [Link]

  • PubMed. (2002, September 2). The role of chalcogen-chalcogen interactions in the intrinsic basicity acidity of beta-chalcogenovinyl(thio)aldehydes HC([double bond]X)[bond]CH[double bond]CH[bond]CYH. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2008, November 17). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]

  • PMC. (n.d.). Denitrogenative dismantling of heteroaromatics by nucleophilic substitution reactions with diazomethyl compounds. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • TSI Journals. (2011, November 6). SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012, June 19). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Retrieved from [Link]

  • Science and Education Publishing. (2013, March 17). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Retrieved from [Link]

  • SciSpace. (n.d.). Catalytic Synthesis of 1,2,4,5-Tetrasubstituted 1H-Imidazole Derivatives. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12 : Substituent Effects. Retrieved from [Link]

  • Beilstein Journals. (2025, January 31). Effect of substitution position of aryl groups on the thermal back reactivity of aza-diarylethene photoswitches and prediction by density functional theory. Retrieved from [Link]

Sources

Optimization

optimizing liquid-liquid extraction efficiency of methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate .

Handling halogenated, N-alkylated imidazoles requires moving beyond generic extraction protocols. This guide synthesizes structural causality with field-proven methodologies to ensure high-yield, high-purity recovery.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my extraction recovery into the organic phase consistently low, even when using standard basic extraction protocols (pH 9–10)? A1: You are likely destroying your product through base-catalyzed hydrolysis. Standard basic extractions (pH 9–10) are designed for simple aliphatic amines, but they are fatal to your molecule. Your compound contains a highly labile methyl ester that rapidly hydrolyzes into a water-soluble carboxylate salt under strongly basic conditions.

The Causality: You do not need highly basic conditions to deprotonate this specific imidazole. While unsubstituted imidazole has a conjugate acid pKa of ~7.0, the presence of two strongly electron-withdrawing chlorine atoms at the 4 and 5 positions significantly reduces the electron density on the imidazole ring through a negative inductive (-I) effect[1]. This destabilizes the positively charged imidazolium ion, dropping the pKa of the conjugate acid to approximately 2.0–2.5[2]. Therefore, at a mildly acidic to neutral pH (5.5–6.5), >99.9% of your molecule already exists as the neutral, highly extractable free base.

Q2: Which organic solvent yields the highest partition coefficient (LogP) for this molecule? A2: Ethyl Acetate (EtOAc) is the optimal solvent. The Causality: The molecule possesses moderate polarity due to the ester moiety and the imidazole nitrogen. Non-polar solvents like hexanes or toluene fail to solvate the polar surface area effectively. While Dichloromethane (DCM) is a common choice, EtOAc acts as a superior hydrogen-bond acceptor for the imidazole ring and provides better phase separation dynamics when paired with aqueous brines, minimizing emulsion risks.

Q3: I am experiencing severe emulsion formation during the wash steps. How can I break it without losing product? A3: Emulsions in this workflow are typically caused by trace impurities or partial hydrolysis products acting as surfactants. The Causality & Resolution: Implement a "salting-out" strategy. By adding saturated aqueous NaCl (brine) to the aqueous phase, you dramatically increase the ionic strength. This increases the surface tension of the water and decreases the aqueous solubility of your moderately polar neutral imidazole, forcing it into the organic layer and rapidly breaking the emulsion interface.

Part 2: Quantitative Data & Optimization Metrics

To illustrate the critical nature of pH control, the following table summarizes the LLE recovery metrics based on aqueous phase conditions.

Table 1: Impact of Aqueous pH on LLE Recovery (EtOAc, 1:1 v/v Phase Ratio)

Aqueous pHDominant Molecular SpeciesEster IntegrityExtraction Recovery (%)
< 2.0 Protonated Imidazolium (Cation)Stable< 10% (Lost to aqueous)
4.0 Mixed (Cation / Free Base)Stable~ 65%
6.0 Neutral Free Base Stable > 95% (Optimal)
8.5 Neutral Free BasePartial Hydrolysis~ 70% (Loss to aqueous acid)
> 10.0 Neutral Free BaseComplete Hydrolysis< 5% (Total degradation)

Part 3: Optimized Experimental Protocol

This protocol is designed as a self-validating system . By incorporating specific checkpoints, you can diagnose failures in real-time rather than waiting for final NMR analysis.

Methodology: pH-Controlled LLE with Salting-Out

  • Quenching & pH Adjustment:

    • Cool the crude reaction mixture to 0–5 °C to suppress thermal degradation.

    • Slowly add 1.0 M Potassium Phosphate buffer (pH 6.0) while stirring until the aqueous phase stabilizes exactly between pH 5.8 and 6.2.

    • Causality: Phosphate buffer provides high buffering capacity in this exact window, preventing localized alkaline spikes that would hydrolyze the methyl ester.

  • Solvent Addition:

    • Add Ethyl Acetate (EtOAc) at a 1:1 volume ratio relative to the aqueous phase.

  • Phase Mixing & Extraction:

    • Agitate vigorously for 5 minutes to maximize surface area contact, then allow the layers to separate.

  • Salting-Out (Emulsion Breaking):

    • Add saturated aqueous NaCl (brine) equivalent to 20% of the total aqueous volume. Gently swirl the separatory funnel. Allow 10 minutes for phase resolution.

  • Separation & Self-Validation Checkpoint:

    • Collect the upper organic layer.

    • Validation: Measure the pH of the remaining aqueous layer. If it has drifted below 5.0, add more buffer and re-extract. Spot the aqueous waste on a TLC plate (EtOAc:Hexane 1:1, UV active). A heavy baseline spot indicates either un-extracted protonated product (pH too low) or hydrolyzed carboxylic acid byproduct (pH too high).

  • Washing & Drying:

    • Re-extract the aqueous layer with 0.5 volumes of EtOAc.

    • Combine the organic layers and wash once with a 1:1 mixture of brine and pH 6.0 buffer.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath < 35 °C).

Part 4: Workflow Visualization

The following logic tree maps the physicochemical decisions governing the extraction workflow.

LLE_Optimization Start Crude Reaction Mixture Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate pH_Decision Aqueous pH Adjustment Start->pH_Decision pH_Low pH < 3.0 Protonated Imidazolium (Water Soluble / Product Loss) pH_Decision->pH_Low Too Acidic pH_High pH > 8.0 Ester Hydrolysis (Degradation / Product Loss) pH_Decision->pH_High Too Basic pH_Opt pH 5.5 - 6.5 Neutral Free Base (Stable & Extractable) pH_Decision->pH_Opt Optimal Buffer Extraction Extract with EtOAc (Phase Ratio 1:1 v/v) pH_Opt->Extraction SaltingOut Wash with Saturated NaCl (Breaks Emulsion) Extraction->SaltingOut OrganicPhase Organic Phase (Target Compound Recovered) SaltingOut->OrganicPhase Top Layer AqueousPhase Aqueous Phase (Impurities & Salts Discarded) SaltingOut->AqueousPhase Bottom Layer

Workflow for pH-optimized LLE of methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate.

References

  • Benchchem - (4,5-Dichloro-1H-imidazol-2-yl)methanol (Chemical Context & Inductive Effects)
  • ChemRxiv - Extension of Solvent-Assisted Linker Exchange to Supported Metal–Organic Framework Thin Films (pKa and Acidity of Dichloroimidazoles)
  • Guidechem - 4,5-Dichloroimidazole 15965-30-7 wiki (Properties and Solubility Profiles)

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: LC-MS Validation Methods for Confirming Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate Purity

Introduction: The Analytical Challenge of Halogenated Imidazoles Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate (C6H6Cl2N2O2, MW ~209.03 g/mol ) is a highly functionalized halogenated intermediate frequently utilized in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Halogenated Imidazoles

Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate (C6H6Cl2N2O2, MW ~209.03 g/mol ) is a highly functionalized halogenated intermediate frequently utilized in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Ensuring its absolute purity is paramount; trace dichloro-imidazole byproducts or unreacted starting materials can propagate through synthetic pathways, leading to toxic or inactive final products.

While high-performance liquid chromatography with ultraviolet detection (HPLC-UV) has historically been the default for purity assays, it is inherently limited by its reliance on chromophore presence. As noted in comparative purity testing methodologies, HPLC ensures concentration accuracy, but LC-MS acts as the qualitative fingerprint necessary to identify co-eluting impurities[1]. This guide objectively compares analytical modalities and provides a field-proven, self-validating LC-MS protocol for determining the purity of this specific compound.

Comparative Analysis: Why LC-MS is the Gold Standard

To establish a self-validating purity system, we must objectively compare the available analytical modalities and understand the causality behind their limitations.

  • HPLC-UV (The Quantitative Yardstick): HPLC-UV measures purity based on the relative area under the curve (AUC) of UV-absorbing peaks. However, UV detectors only respond to compounds with sufficient chromophores. Impurities lacking conjugated systems will co-elute silently, artificially inflating the purity percentage of the imidazole derivative.

  • GC-MS (The Volatility Constraint): Gas chromatography-mass spectrometry requires analytes to be volatile and thermally stable. The acetate ester linkage and the functionalized imidazole ring in our target compound are susceptible to thermal degradation at standard GC injection port temperatures (>250°C), leading to artifactual impurity peaks that do not exist in the bulk material.

  • LC-MS (The Qualitative & Quantitative Fingerprint): LC-MS resolves both the "silent impurity" and "thermal degradation" issues. By utilizing Electrospray Ionization (ESI), it gently ionizes the molecule without thermal destruction. Furthermore, the presence of two chlorine atoms in methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate yields a highly specific isotopic signature (M, M+2, M+4 in a ~9:6:1 ratio). LC-MS can validate purity not just by peak area, but by confirming this exact isotopic distribution across the entire peak, ensuring no hidden co-elutions[2].

Quantitative Data Summary: Modality Comparison
Analytical FeatureHPLC-UVGC-MSLC-MS (ESI-TOF/Q-TOF)
Detection Principle UV Absorbance (Chromophore)Thermal Volatilization + EISoft Ionization (m/z)
Thermal Stability Required LowHigh (Prone to degradation)Low
Co-elution Risk High (Silent impurities)ModerateLow (Resolved by m/z extraction)
Isotopic Profiling NoneYes (but fragmentation heavy)Excellent (Intact Cl2 signature)
Suitability for Target Secondary / Routine QCPoorPrimary Validation Standard

Experimental Protocols: LC-MS Method Development

As an application scientist, I design protocols as self-validating systems. Every step below includes the mechanistic causality justifying the experimental choice. Careful optimization of UHPLC conditions is critical for the accurate measurement and separation of imidazole derivatives[3].

Step 1: Sample Preparation
  • Causality: Imidazole rings are basic. Using a neutral or slightly acidic diluent ensures the compound remains in a consistent protonation state, preventing peak splitting or tailing on the column.

  • Protocol:

    • Accurately weigh 1.0 mg of methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate.

    • Dissolve in 10 mL of LC-MS grade Methanol to yield a 100 µg/mL stock. Vortex for 30 seconds.

    • Dilute to a working concentration of 10 µg/mL using 50:50 Water:Acetonitrile.

    • Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Step 2: Chromatographic Separation (UHPLC)
  • Causality: A sub-2 µm C18 column provides high theoretical plate counts for sharp peaks. Formic acid (0.1%) in the mobile phase serves a dual purpose: it suppresses silanol interactions on the column (improving peak shape) and provides abundant protons [H]^+^ to facilitate ESI+ ionization of the imidazole nitrogen.

  • Protocol:

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 4.0 minutes, hold for 1.0 minute, re-equilibrate for 1.5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 1 µL.

Step 3: Mass Spectrometry Acquisition (ESI+)
  • Causality: The target molecule (Exact Mass: 207.98 g/mol for the lightest isotope) will readily accept a proton at the imidazole nitrogen, forming an [M+H]^+^ ion at m/z 208.99. We must scan a sufficient mass range to capture both low-mass degradants and high-mass dimers.

  • Protocol:

    • Source: Electrospray Ionization in Positive mode (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

    • Scan Range: m/z 50 to 800.

    • Extracted Ion Chromatogram (EIC) Targets: m/z 209 (M+H), 211 (M+2+H), 213 (M+4+H).

Step 4: Data Processing and Purity Calculation
  • Causality: Total Ion Chromatogram (TIC) purity can be skewed by background noise. EIC purity, combined with isotopic pattern matching, guarantees that the integrated area belongs exclusively to the target compound. The complexity of LC-MS data requires rigorous method validation and data processing algorithms to ensure that isotopic distributions are accurately integrated[4].

  • Protocol:

    • Integrate the TIC to determine overall sample purity (Target area / Total area x 100).

    • Verify the peak apex mass spectrum. The ratio of m/z 209 : 211 : 213 must strictly adhere to the 9:6:1 theoretical distribution for a dichloro-compound. Any deviation indicates a co-eluting, non-halogenated impurity.

Workflow Visualization

LCMS_Workflow N1 Sample Preparation (0.1 mg/mL in MeOH) N2 UHPLC Separation (C18, H2O/MeCN + 0.1% FA) N1->N2 Injection N3 ESI+ Ionization (Protonation of Imidazole) N2->N3 Elution N4 Mass Spectrometry (m/z 209, 211, 213) N3->N4 Ion Transfer N5 Data Processing (EIC Integration) N4->N5 TIC/EIC Data N6 Purity Confirmation (Isotope Match & >99% TIC) N5->N6 Validation

LC-MS/MS workflow for methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate purity validation.

Conclusion

When validating methods for imidazole derivatives, the scientific community emphasizes the necessity of orthogonal detection. Relying solely on UV spectral peak purity assessments is insufficient because impurities often share the same UV characteristics as the parent compound[2]. By implementing the LC-MS protocol outlined above, researchers can leverage exact mass extraction and Cl2 isotopic fingerprinting to create a self-validating, highly trustworthy purity assessment system.

References

  • HPLC vs.
  • Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective.
  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem.
  • Imidazole quantification by LC determin

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate
© Copyright 2026 BenchChem. All Rights Reserved.